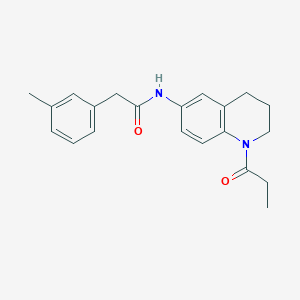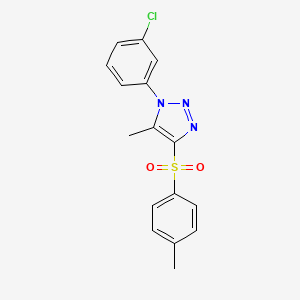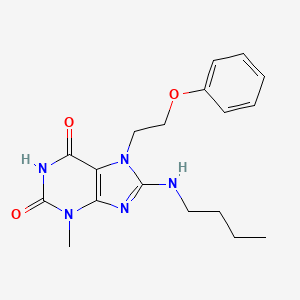
2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (MPTQA) is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. MPTQA is a widely studied compound due to its unique structure, which enables it to interact with other molecules in a variety of ways. MPTQA is a molecule that has been found to possess a range of interesting properties, such as its ability to act as an antioxidant, anti-inflammatory, and anti-tumor agent. Furthermore, MPTQA has been studied for its potential applications in drug development, as well as its potential use as a therapeutic agent.
作用机制
The exact mechanism by which 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exerts its various effects is still not fully understood. However, it is believed that this compound may act as an antioxidant by scavenging reactive oxygen species, thereby preventing oxidative damage to cells. Additionally, this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Finally, this compound may act as an anti-tumor agent by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on a variety of biochemical and physiological processes. For example, this compound has been found to possess antioxidant activity, as well as anti-inflammatory and anti-tumor activity. Additionally, this compound has been found to possess antiviral activity, as well as to possess neuroprotective and cardioprotective activity.
实验室实验的优点和局限性
The use of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in laboratory experiments has several advantages. For example, this compound is relatively easy to synthesize and is available commercially at a low cost. Additionally, this compound is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is a relatively large molecule, which can make it difficult to dissolve in aqueous solutions and can make it difficult to measure accurately.
未来方向
There are a number of potential future directions for the research of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. For example, further research could be conducted to explore the potential applications of this compound in drug development, as well as to explore the potential therapeutic uses of this compound. Additionally, further research could be conducted to explore the potential mechanisms of action of this compound, as well as to explore the potential biochemical and physiological effects of this compound. Finally, further research could be conducted to explore the potential advantages and limitations of using this compound in laboratory experiments.
合成方法
2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be synthesized in a variety of ways. The most common method of synthesizing this compound is via a reaction between 3-methylphenylacetic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl acetate. This reaction is catalyzed by a strong base, such as potassium hydroxide, and yields this compound as the main product. Other methods of synthesizing this compound include the reaction between 3-methylphenylacetic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl acetate in the presence of a palladium catalyst, as well as a reaction between 3-methylphenylacetic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl acetate in the presence of a ruthenium catalyst.
科学研究应用
2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied extensively in the scientific community due to its potential applications in various fields. For example, this compound has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-tumor agent. Furthermore, this compound has been studied for its potential applications in drug development, as well as its potential use as a therapeutic agent.
属性
IUPAC Name |
2-(3-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-21(25)23-11-5-8-17-14-18(9-10-19(17)23)22-20(24)13-16-7-4-6-15(2)12-16/h4,6-7,9-10,12,14H,3,5,8,11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFHELRUDGIHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-5-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-1,2-oxazole-4-carboxamide](/img/structure/B6499743.png)
![2-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499744.png)
![2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide](/img/structure/B6499749.png)
![N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)naphthalene-1-carboxamide](/img/structure/B6499755.png)
![2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499759.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499764.png)

![7-[(3-bromophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499772.png)

![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499781.png)

![2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499814.png)
![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B6499820.png)
